2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride
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Overview
Description
2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride is an organic compound with the molecular formula C8H17ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl-containing compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride typically involves the reaction of 2-Methoxy-4,4-dimethylpentane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride product. The general reaction scheme is as follows:
2-Methoxy-4,4-dimethylpentane-1-sulfonic acid+Thionyl chloride→2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving distillation or recrystallization steps to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous bases such as sodium hydroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonate esters: Formed by reaction with alcohols.
Sulfonic acids: Formed by hydrolysis.
Scientific Research Applications
2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride is used in various scientific research applications, including:
Organic synthesis: As an intermediate in the synthesis of sulfonamides and other sulfonyl-containing compounds.
Pharmaceuticals: In the development of drugs and active pharmaceutical ingredients (APIs).
Material science: In the preparation of sulfonated polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound reacts with nucleophiles to form sulfonamide or sulfonate ester bonds. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl group, which makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride with similar reactivity but a smaller molecular structure.
Tosyl chloride (p-toluenesulfonyl chloride): Another sulfonyl chloride used in organic synthesis, with a toluene group instead of the 2-methoxy-4,4-dimethylpentane group.
Uniqueness
2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride is unique due to its specific molecular structure, which imparts distinct reactivity and properties compared to other sulfonyl chlorides. Its bulky and hydrophobic 2-methoxy-4,4-dimethylpentane group can influence the solubility and reactivity of the compound in various chemical reactions .
Properties
IUPAC Name |
2-methoxy-4,4-dimethylpentane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17ClO3S/c1-8(2,3)5-7(12-4)6-13(9,10)11/h7H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEXFQFYBNGMFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(CS(=O)(=O)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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